Diversoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diversoside is a natural product that was first isolated from the autumn peony (Carpobrotus edulis) plants. It is a glycoside compound, formed by the combination of glucose and quercitrin (quercetin) 3-o-α-1-arabinoside bond. This compound appears as a yellow crystalline solid with a bitter taste. Its chemical structure allows it to exhibit a variety of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and anti-tumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diversoside is primarily extracted from the plant tissue of autumn peony. The extraction process involves several steps:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Separation: The crude extract is then separated using techniques such as liquid-liquid extraction or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced separation techniques like supercritical fluid extraction may be employed to enhance yield and purity. The purified compound is then subjected to quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Diversoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Diversoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.
Biology: Investigated for its role in cellular processes and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-tumor activities.
Industry: Utilized in the cosmetics and skincare industry as an anti-aging ingredient and skin protectant .
Mechanism of Action
Diversoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits bacterial growth.
Anti-tumor Activity: It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Rutin: Another glycoside of quercetin with comparable pharmacological activities.
Kaempferol: A flavonoid with antioxidant and anti-cancer properties.
Uniqueness
Diversoside is unique due to its specific glycoside structure, which imparts distinct pharmacological properties. Its combination of glucose and quercitrin allows it to exhibit a broader range of activities compared to its individual components .
Properties
IUPAC Name |
7-[(E,6R)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c1-14(10-11-32-16-7-5-15-6-9-20(27)33-17(15)12-16)4-8-19(25(2,3)31)35-24-23(30)22(29)21(28)18(13-26)34-24/h5-7,9-10,12,18-19,21-24,26,28-31H,4,8,11,13H2,1-3H3/b14-10+/t18-,19-,21-,22+,23-,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSVEVZRJJWBAP-UFTFMSQISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@H](C(C)(C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.